

Application Note: Analytical Characterization of Tri-GalNAc(OAc)3 TFA Conjugates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-GalNAc(OAc)3 TFA is a key synthetic intermediate used in the construction of targeted drug delivery systems, particularly for hepatocyte-specific delivery via the asialoglycoprotein receptor (ASGPR). The triantennary N-acetylgalactosamine (Tri-GalNAc) cluster, with its hydroxyl groups protected by acetylation ((OAc)3) and formulated as a trifluoroacetic acid (TFA) salt, offers enhanced solubility and stability, making it a versatile building block for conjugation to therapeutic agents like oligonucleotides, siRNAs, and for the synthesis of lysosome-targeting chimeras (LYTACs).[1][2][3]

Accurate and robust analytical methods are crucial for verifying the identity, purity, and stability of **Tri-GalNAc(OAc)3 TFA** to ensure the quality and performance of the final conjugate. This application note provides detailed protocols for the characterization of **Tri-GalNAc(OAc)3 TFA** using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of a representative **Tri-GalNAc(OAc)3 TFA** is provided in the table below.



Property	Value	Source
CAS Number	1159408-65-7	[1]
Molecular Formula	C81H129F3N10O38	[1]
Molecular Weight	1907.93 g/mol	
Appearance	White to off-white solid/oil	_
Purity (Typical)	≥98%	-

Analytical Methods and Protocols Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of **Tri-GalNAc(OAc)3 TFA**. The acetyl groups increase the hydrophobicity of the molecule, making it well-suited for separation on C18 or other suitable reverse-phase columns.

Experimental Protocol: RP-HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient:

0-5 min: 20% B

5-25 min: 20% to 80% B

25-30 min: 80% B

30-35 min: 80% to 20% B



o 35-40 min: 20% B

• Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

• Detection: UV at 214 nm.

• Injection Volume: 10 μL.

• Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

Parameter	Expected Result	
Retention Time	Dependent on the specific linker structure, but a sharp, well-defined major peak is expected.	
Purity (%)	≥98% (calculated from the area of the main peak relative to the total peak area).	
Impurities	Any significant impurity peaks should be investigated for potential side-products or degradation products.	

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and structural integrity of **Tri-GalNAc(OAc)3 TFA**. Electrospray ionization (ESI) is a common technique for this type of molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.

Experimental Protocol: LC-MS

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).



• Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 500-2500.

· Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

• Desolvation Temperature: 350 °C.

LC Conditions: As described in the HPLC protocol.

Data Presentation: Mass Spectrometry Data

lon	Calculated m/z	Observed m/z	Description
[M+H]+	1794.85	Consistent with calculated value ± 5 ppm	Protonated molecule (M = free base of the TFA salt).
[M+Na]+	1816.83	Often observed as a sodium adduct.	Sodium adduct of the free base.
[M+2H]2+	897.93	May be observed depending on instrument settings.	Doubly charged protonated molecule.

Note: The calculated masses are for the free base (Tri-GalNAc(OAc)3) and may vary slightly depending on the exact linker structure. The TFA counterion is not typically observed in the mass spectrum.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Key expected fragments include losses of acetyl groups and cleavage of the glycosidic bonds.



Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the confirmation of the carbohydrate rings, the acetyl protecting groups, and the linker moiety. Both 1H and 13C NMR are valuable for complete characterization.

Experimental Protocol: NMR

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
- Techniques: 1H NMR, 13C NMR, COSY, HSQC.
- Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

Data Presentation: Key NMR Signals

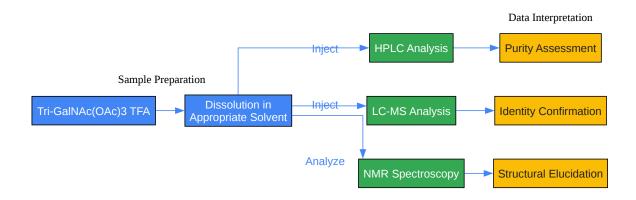


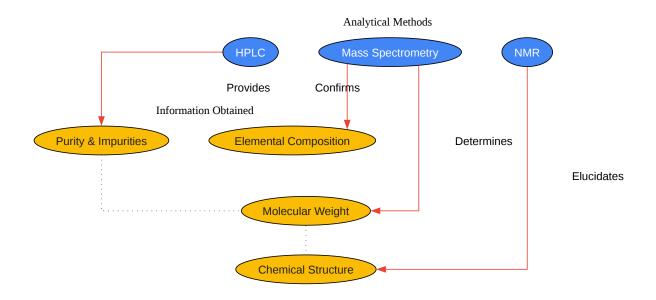
Proton (1H) / Carbon (13C)	Approximate Chemical Shift (ppm)	Description
Anomeric Protons (H-1 of GalNAc)	4.5 - 5.5	Signals corresponding to the anomeric protons of the three GalNAc units.
Acetyl Protons (CH3 of OAc and NHAc)	1.9 - 2.2	A series of sharp singlets corresponding to the numerous acetyl groups.
Linker Protons	1.2 - 4.0	A complex set of signals corresponding to the protons of the linker structure.
Carbohydrate Ring Protons	3.5 - 5.5	Overlapping signals from the protons on the GalNAc rings.
Acetyl Carbons (C=O)	169 - 172	Signals for the carbonyl carbons of the acetyl groups.
Anomeric Carbons (C-1 of GalNAc)	98 - 102	Signals for the anomeric carbons.
Linker Carbons	20 - 70	Signals corresponding to the carbons of the linker structure.

Note: The exact chemical shifts will depend on the specific linker structure and the solvent used.

Visualized Workflows and Relationships







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